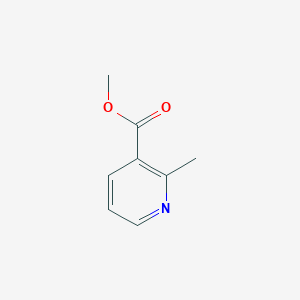![molecular formula C13H12N2 B140691 [1,1'-Biphenyl]-4-carboximidamide CAS No. 125772-44-3](/img/structure/B140691.png)
[1,1'-Biphenyl]-4-carboximidamide
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboximidamide is an organic compound characterized by the presence of a biphenyl core with a carboximidamide functional group at the para position of one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboximidamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the corresponding nitrile with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-carboximidamide may involve large-scale coupling reactions followed by functional group transformations. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-carboximidamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboximidamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted biphenyl derivatives depending on the substituent introduced.
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-carboximidamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Electronics: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl core provides a rigid scaffold that can interact with various biological macromolecules, while the carboximidamide group can form hydrogen bonds and other interactions with the target.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
[1,1’-Biphenyl]-4-amine: Contains an amine group at the para position.
[1,1’-Biphenyl]-4-nitrile: Features a nitrile group at the para position.
Uniqueness:
Functional Group: The carboximidamide group provides unique reactivity and interaction capabilities compared to other functional groups.
Applications: Its specific applications in catalysis, drug development, and materials science highlight its versatility and importance in various fields.
Propriétés
IUPAC Name |
4-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYCTCATJSAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391301 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125772-44-3 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

